molecular formula C12H13IN2 B1444473 2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole CAS No. 1147939-50-1

2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole

Cat. No. B1444473
M. Wt: 312.15 g/mol
InChI Key: OQYOPZINKKAHON-UHFFFAOYSA-N
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Description

“2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole” is a chemical compound that belongs to the class of indoles . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

The synthesis of “2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole” involves the introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The choice of the carbonyl component of the Fischer reaction is generally not limited: both the piperidin-4-one itself and its N-alkyl and N-acyl derivatives undergo this reaction successfully .


Molecular Structure Analysis

The molecular structure of “2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole” is complex, and it’s part of a larger class of compounds known as indoles . Molecular docking studies have revealed the binding orientations of all the synthesized compounds in the active site of c-Met .

Scientific Research Applications

1. Pharmacological Properties

Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, including 2-methyl variants, display a wide range of pharmacological activities. These compounds have been noted for their antihistamine, neuroleptic, antiarrhythmic, and antioxidant properties. Certain derivatives have been utilized in medicinal applications, such as antihistamine and neuroleptic drugs (Ivanov, Afanas'ev, & Bachurin, 2001).

2. Broad Spectrum of Pharmacological Activity

The synthesis methods and the broad spectrum of pharmacological activities of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been thoroughly researched. These compounds are of significant interest in medicinal chemistry due to their diverse therapeutic potentials (Ivashchenko, Mitkin, Kadieva, & Tkachenko, 2010).

3. Receptor Activity

Studies on new derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have shown significant activity across various therapeutic targets, including GPC-receptors, ion channels, and neurotransmitter transporters. One compound, in particular, demonstrated notable antagonist activity against several adrenergic and serotonin receptors (Ivachtchenko, Mitkin, Kysil, Kazey, & Okun, 2013).

4. Molecular and Crystal Structures

The molecular and crystal structures of certain hydrogenated forms of pyrido[4,3-b]indole have been explored using single-crystal X-ray diffraction. This research contributes to a deeper understanding of the physicochemical characteristics of these compounds (Rybakov, Alekseev, Kurkin, & Yurovskaya, 2011).

5. Antitumor Activity

Several studies have been conducted on the antitumor activities of pyrido[4,3-b]indole derivatives. These studies involve the synthesis of novel compounds and assessing their efficacy in inhibiting the proliferation of various cancer cell lines. The results indicate potential in the development of new antineoplastic agents (Nguyen et al., 1990).

properties

IUPAC Name

8-iodo-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2/c1-15-5-4-12-10(7-15)9-6-8(13)2-3-11(9)14-12/h2-3,6,14H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYOPZINKKAHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole

Synthesis routes and methods

Procedure details

To a solution of compound 4-iodophenylhydrazine (1 equiv.) in 1,4-dioxane (50 mL) is added conc. sulfuric acid, followed by dropwise addition of 1-methyl-4-piperidone (1 equiv.) at RT. The reaction mixture is heated at 70° C. for 90 min., evaporated, diluted with water and the pH is adjusted to 12 with 40 mL of 15% aq. KOH solution. The reaction mixture is extracted with EtOAc, followed by brine wash, dried over sodium sulfate and evaporated under vacuum. The crude product is column purified over 230-400 silica gel using a gradient of 0-5% of MeOH in EtOAc. Note 1: The reaction temperature should be 70° C. Higher temperature results in the de-iodo carboline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.